2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE
Description
2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and ethoxy functional groups
Properties
Molecular Formula |
C17H17BrClN3O3 |
|---|---|
Molecular Weight |
426.7g/mol |
IUPAC Name |
[(E)-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H17BrClN3O3/c1-2-24-15-8-12(9-21-22-17(20)23)7-14(18)16(15)25-10-11-3-5-13(19)6-4-11/h3-9H,2,10H2,1H3,(H3,20,22,23)/b21-9+ |
InChI Key |
ZYYJFFYWESZPQM-ZVBGSRNCSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OCC2=CC=C(C=C2)Cl |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)N)Br)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzylidene hydrazinecarboxamide core. This is followed by the introduction of the bromine, chlorine, and ethoxy groups through various substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like sodium methoxide, electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboxamide
- (2E)-2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-propoxybenzylidene}hydrazinecarboxamide
Uniqueness
The uniqueness of 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
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